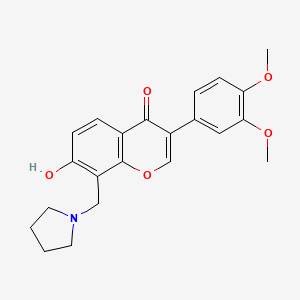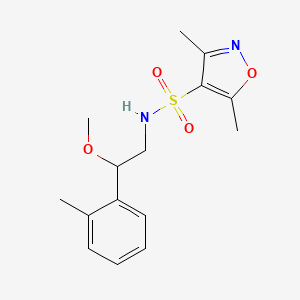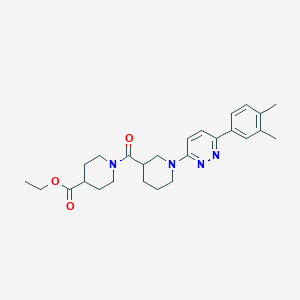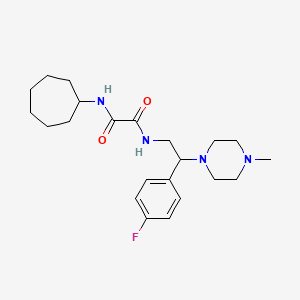
4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CPTHQ) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CPTHQ is a derivative of quinoxaline and is a member of the quinoxaline family of compounds. CPTHQ has been found to be a useful synthetic tool for a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied and documented.
科学的研究の応用
Synthesis Techniques and Biological Activity : Novel N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines have been synthesized, showing potential in protecting maize against injury by acetochlor (Fu et al., 2017). Additionally, a method for synthesizing substituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines via reduction and oxidation has been developed (Vlaskina & Perevalov, 2006).
Pharmaceutical Applications : Optically pure tetrahydroquinoxaline derivatives are significant in pharmaceutical applications. For instance, they can act as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, with chirality playing a crucial role in their bioactivity (Tang et al., 2009).
Antimicrobial Properties : Certain quinoxaline derivatives have been synthesized and tested for their antimicrobial activity, indicating potential applications in medicine and healthcare (Singh et al., 2010).
Chemical Properties and Reactions : Studies on tautomerism of certain tetrahydroquinoxaline derivatives and their reactions, such as halogenation processes, provide insights into their chemical properties and potential applications in synthetic chemistry (Chapman, 1966; Kurasawa et al., 1983).
Catalysis and Synthesis : Iron-Brønsted acid catalysis has been explored for the enantioselective hydrogenation of quinoxalines, which is relevant in the synthesis of bioactive compounds and pharmaceuticals (Fleischer et al., 2013).
Conformational Analysis : Research on the conformations of diacyl-and diaroyl-tetrahydroquinoxalines contributes to our understanding of their structural properties, influencing their applications in various chemical reactions (Fataftah et al., 1985).
特性
IUPAC Name |
4-(2-chloropropanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(12)11(16)14-6-10(15)13-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPDZKONOCMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2476606.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476609.png)
![Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate](/img/structure/B2476611.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2476612.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476615.png)
![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)
![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2476619.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine](/img/structure/B2476620.png)

